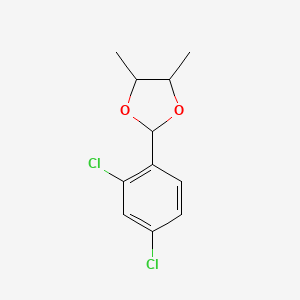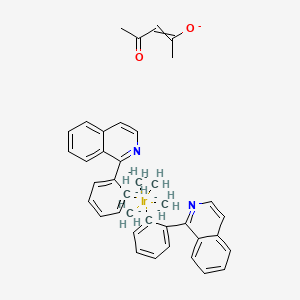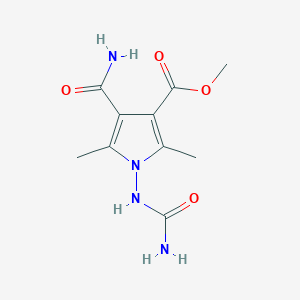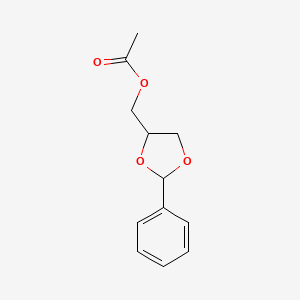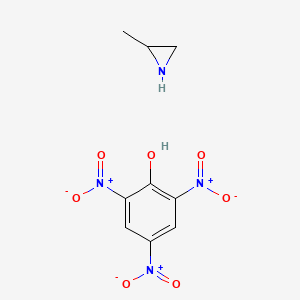
p-Benzhydryltetraphenylmethan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Benzhydryltetraphenylmethan is a complex organic compound known for its unique structure and properties. It is characterized by the presence of multiple phenyl groups attached to a central carbon atom, making it a highly aromatic compound. This compound is of interest in various fields of chemistry due to its stability and reactivity.
Preparation Methods
The synthesis of p-Benzhydryltetraphenylmethan typically involves multi-step organic reactions. One common method includes the reaction of benzophenone with tetraphenylmethane under specific conditions. The reaction often requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
p-Benzhydryltetraphenylmethan undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group by another. Halogenation is a common substitution reaction for this compound, using reagents like chlorine or bromine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction may produce various hydrocarbon derivatives.
Scientific Research Applications
p-Benzhydryltetraphenylmethan has several applications in scientific research:
Chemistry: It is used as a model compound in studies of aromaticity and stability.
Biology: Its derivatives are studied for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of advanced materials and as a precursor in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of p-Benzhydryltetraphenylmethan involves its interaction with various molecular targets. Its aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its reactivity and stability. The pathways involved in its reactions are often complex and depend on the specific conditions and reagents used.
Comparison with Similar Compounds
p-Benzhydryltetraphenylmethan can be compared with other similar aromatic compounds, such as:
Tetraphenylmethane: Similar in structure but lacks the additional benzyl groups.
Benzophenone: Contains two phenyl groups attached to a carbonyl group, differing in reactivity and applications.
Triphenylmethane: Contains three phenyl groups attached to a central carbon, used in dye synthesis.
The uniqueness of this compound lies in its highly aromatic structure and the stability it provides, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
3416-63-5 |
|---|---|
Molecular Formula |
C38H30 |
Molecular Weight |
486.6 g/mol |
IUPAC Name |
1-benzhydryl-4-tritylbenzene |
InChI |
InChI=1S/C38H30/c1-6-16-30(17-7-1)37(31-18-8-2-9-19-31)32-26-28-36(29-27-32)38(33-20-10-3-11-21-33,34-22-12-4-13-23-34)35-24-14-5-15-25-35/h1-29,37H |
InChI Key |
GPCDDINPJQHICL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~1~-(2-Aminoethyl)-N~2~-[2-(aziridin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14006793.png)
![Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate](/img/structure/B14006795.png)
